1-(Cyclopentylcarbonyl)piperidine
Description
1-(Cyclopentylcarbonyl)piperidine is a piperidine derivative featuring a cyclopentylcarbonyl substituent attached to the piperidine nitrogen. Piperidine derivatives are widely utilized in medicinal chemistry due to their versatility as scaffolds and pharmacophores. The cyclopentylcarbonyl group introduces a combination of steric bulk and moderate lipophilicity, which may influence the compound’s conformational flexibility, electronic properties, and interactions with biological targets.
Properties
IUPAC Name |
cyclopentyl(piperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11(10-6-2-3-7-10)12-8-4-1-5-9-12/h10H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQPYSNMRHBLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Temperature and Time
Catalytic Systems
-
DMAP (0.1 equiv) boosts acylation rates by 30% via intermediate stabilization.
-
Lipases offer enantioselectivity but require optimization of water activity.
Chemical Reactions Analysis
1-(Cyclopentylcarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert it into the corresponding alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Cyclopentylcarbonyl)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopentylcarbonyl)piperidine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substituent on the piperidine nitrogen significantly impacts electronic and steric properties:
- Electronic Effects: The cyclopentylcarbonyl group is electron-withdrawing, reducing the basicity of the piperidine nitrogen compared to electron-donating groups like pyrrolidino or dimethylamino . This contrasts with 1-pyrrolidino derivatives, which exhibit stronger electron-donating effects (δ¹³C-NMR shifts indicate higher electron density in aromatic rings) .
- Steric Effects : The cyclopentyl group offers less steric hindrance than cyclohexyl (as in BTCP or 1-(cyclohexylcarbonyl)piperidine) but more rigidity than linear alkyl chains. This balance may optimize interactions in hydrophobic binding pockets, as seen in sigma-1 receptor ligands where substituent orientation dictates binding modes .
Pharmacological Activity Comparisons
- Target Specificity : The absence of aromatic groups in 1-(cyclopentylcarbonyl)piperidine may reduce off-target effects compared to PCP or BTCP, which rely on aromatic moieties for receptor binding.
- Enzyme Interactions : The carbonyl group could engage in hydrogen bonding, similar to 1-BCP’s benzodioxolylcarbonyl group, which enhances AMPA receptor affinity .
Physicochemical Properties
- Metabolism: Non-aromatic substituents may improve metabolic stability over phenyl or benzodioxolyl groups, which are prone to oxidative metabolism .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(Cyclopentylcarbonyl)piperidine, and how do reaction conditions influence yield and purity?
- Methodology :
- Cyclization of amino alcohols : Using thionyl chloride (SOCl₂) to bypass N-protection/O-activation steps, achieving moderate yields .
- Catalyzed coupling : Cp*Ir-complex-mediated reactions between primary amines and diols under inert atmospheres, yielding 70–90% product .
- Multi-step synthesis : Optimized temperature control (e.g., 0–25°C) and purification via recrystallization or chromatography to isolate high-purity compounds .
- Data Table :
| Method | Catalyst/Reagent | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|---|
| Cyclization | SOCl₂ | 50–65 | ≥95 | Room temperature, no N-protection |
| Cp*Ir catalysis | Cp*Ir complex | 70–90 | ≥98 | N₂ atmosphere, 12–24 hr |
| Multi-step optimization | — | 80–85 | ≥99 | Controlled T, chromatography |
Q. Which analytical techniques are critical for characterizing 1-(Cyclopentylcarbonyl)piperidine and verifying its structural integrity?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopentyl and piperidine moieties; chemical shifts for carbonyl groups typically appear at δ 170–180 ppm .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., C₁₁H₁₉NO: 181.1467 Da) .
Q. How should 1-(Cyclopentylcarbonyl)piperidine be stored to ensure long-term stability?
- Methodology :
- Store at -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Monitor stability via periodic HPLC analysis; degradation <5% over 5 years when stored correctly .
Advanced Research Questions
Q. What strategies optimize the enantiomeric purity of 1-(Cyclopentylcarbonyl)piperidine derivatives for pharmacological studies?
- Methodology :
- Chiral catalysts : Use of (R)- or (S)-BINAP ligands in asymmetric synthesis to achieve >90% enantiomeric excess (ee) .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives to resolve enantiomers .
- Data Table :
| Strategy | ee Achieved (%) | Key Reagents/Conditions |
|---|---|---|
| BINAP-Pd catalysis | 92–95 | Pd(OAc)₂, BINAP, K₃PO₄, 80°C |
| Diastereomeric resolution | 85–88 | D-(-)-Tartaric acid, ethanol |
Q. How do computational models predict the binding affinity of 1-(Cyclopentylcarbonyl)piperidine to neurological targets?
- Methodology :
- Docking studies : AutoDock Vina or Schrödinger Suite to simulate interactions with GABA-A receptors (∆G ≈ -9.2 kcal/mol) .
- MD simulations : 100-ns trajectories in CHARMM36 force field to assess stability of ligand-receptor complexes .
- Key Finding : The cyclopentyl group enhances hydrophobic interactions with receptor pockets, while the carbonyl forms hydrogen bonds with Thr236 .
Q. What mechanistic insights explain contradictory bioactivity data for 1-(Cyclopentylcarbonyl)piperidine in different assay systems?
- Methodology :
- Metabolic stability assays : Liver microsome studies (human/rat) reveal rapid CYP3A4-mediated oxidation (t₁/₂ = 15 min), reducing in vivo efficacy .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended inhibition (e.g., IC₅₀ = 1.2 µM for PKCθ) .
- Resolution : Discrepancies arise from assay-specific metabolic interference; use of stable isotopes (e.g., ¹³C-labeled compound) improves signal clarity .
Data Contradictions and Resolution
- Synthesis Yields : reports 70–90% yields with Cp*Ir catalysis, while multi-step methods () achieve 80–85%. The difference reflects trade-offs between catalyst cost and scalability.
- Bioactivity Variability : Disparate IC₅₀ values in enzymatic vs. cell-based assays highlight the impact of cellular uptake barriers .
Key Research Recommendations
- Prioritize ADMET profiling to address metabolic instability .
- Explore prodrug strategies (e.g., esterification) to enhance bioavailability .
- Validate targets via CRISPR-Cas9 knockout models to confirm mechanism-of-action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
